molecular formula C12H13N3O3S B1451079 Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate CAS No. 933885-44-0

Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No. B1451079
CAS RN: 933885-44-0
M. Wt: 279.32 g/mol
InChI Key: KVMUIGQADKLLJJ-UHFFFAOYSA-N
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Description

Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C12H13N3O3S and its molecular weight is 279.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structure

Research involving Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate primarily focuses on its synthesis and structural properties. For instance, a study conducted by Liu et al. (2004) focused on the synthesis of a closely related compound, showcasing the intricacies involved in the chemical synthesis of such complex molecules. They highlighted the molecular structure, emphasizing the planar configuration of certain components of the molecule (Liu, Feng, Li, & Gao, 2004).

Synthesis of Novel Derivatives

In the realm of heterocyclic chemistry, the synthesis of novel dihydrothiazolo[3,2-a]pyrimidinone derivatives is a significant research area. Selby and Smith (1989) investigated the condensation of 2-amino-4-hydroxy-2-mercaptopyrimidine hydrate with various compounds, leading to the formation of novel structures. This study provides insight into the flexibility and potential of pyrimidine derivatives in synthesizing unique compounds (Selby & Smith, 1989).

Reactions and Transformations

Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, a group of pyrimidine derivatives, revealing the diverse chemical reactions these compounds can undergo. This study illustrates the potential of pyrimidine derivatives, including Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate, in synthesizing new chemical entities (Kappe & Roschger, 1989).

Corrosion Inhibition

A unique application of pyrimidine derivatives is in the field of corrosion inhibition. Abdelazim et al. (2021) studied the effect of various pyrimidine derivatives on iron corrosion in hydrochloric acid. Their findings indicate the potential of these compounds, including similar structures like Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate, as effective corrosion inhibitors (Abdelazim, Khaled, & Abdelshafy, 2021).

Antimicrobial Activities

The exploration of antimicrobial properties is another significant area of research. A study by Balkan, Urgun, and Özalp (2001) synthesized compounds structurally related to pyrido[2,3-d]pyrimidine and assessed their antimicrobial activities. This research opens avenues for the potential use of these compounds, including Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate, in developing new antimicrobial agents (Balkan, Urgun, & Özalp, 2001).

properties

IUPAC Name

methyl 1-ethyl-7-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-4-15-9-8(10(16)14-12(15)19)7(11(17)18-3)5-6(2)13-9/h5H,4H2,1-3H3,(H,14,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMUIGQADKLLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=O)NC1=S)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 3
Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 4
Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 6
Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

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